Comprehensive Technical Guide: 4-(1-Aminocyclobutyl)benzonitrile Hydrochloride (CAS 1909305-75-4)
Comprehensive Technical Guide: 4-(1-Aminocyclobutyl)benzonitrile Hydrochloride (CAS 1909305-75-4)
Executive Summary
The incorporation of sp³-hybridized carbon centers into drug candidates has become a cornerstone strategy in modern medicinal chemistry to improve metabolic stability, solubility, and target specificity. 4-(1-Aminocyclobutyl)benzonitrile hydrochloride (CAS 1909305-75-4) is a highly specialized, conformationally restricted building block. By locking a primary amine within a rigid cyclobutane ring attached to a benzonitrile moiety, this compound provides a precise 3D vector for pharmacophore development. It is predominantly utilized in the synthesis of advanced targeted therapies, including AKT kinase inhibitors and epigenetic modulators[1][2].
This whitepaper provides an in-depth analysis of its physicochemical profile, validated synthetic methodologies, pharmacological utility, and analytical quality control protocols.
Structural & Physicochemical Profiling
The structural architecture of 4-(1-aminocyclobutyl)benzonitrile hydrochloride is engineered to minimize the entropic penalty upon target binding. The cyclobutane ring restricts the degrees of freedom of the primary amine, forcing it into a specific orientation ideal for hydrogen bonding or salt-bridge formation within kinase hinge regions or allosteric pockets. The para-benzonitrile group serves a dual purpose: it can act as a direct hydrogen-bond acceptor or serve as a versatile synthetic handle for further functionalization (e.g., reduction to benzylamines, hydrolysis to amides, or cross-coupling).
Quantitative Physicochemical Data
The following data summarizes the critical parameters of the compound, which dictate its handling and formulation[3]:
| Parameter | Value / Description |
| CAS Number | 1909305-75-4 |
| Molecular Formula | C₁₁H₁₃ClN₂ |
| Molecular Weight | 208.69 g/mol |
| SMILES | C1CC(C1)(C2=CC=C(C=C2)C#N)N.Cl |
| Topological Polar Surface Area (TPSA) | 49.81 Ų |
| LogP (Predicted) | 2.32 |
| Rotatable Bonds | 1 |
| Physical Form | Powder |
| Storage Conditions | Sealed in dry environment, 2–8°C |
| GHS Hazard Statements | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3) |
Causality Insight: The compound is supplied as a hydrochloride salt rather than a free base. The free primary amine is highly nucleophilic and prone to oxidative degradation or auto-condensation over time. Salification with HCl dramatically increases its shelf-life, thermal stability, and solubility in polar protic solvents, making it a robust reagent for parallel synthesis[3].
Synthetic Methodology & Mechanistic Insights
The synthesis of 1-arylcyclobutan-1-amines requires careful control of regioselectivity and functional group tolerance. The most robust, scalable route avoids hazardous azide reagents (typically used in Ritter reactions) and instead relies on the Hofmann rearrangement.
Synthetic workflow for 4-(1-aminocyclobutyl)benzonitrile hydrochloride.
Step-by-Step Protocol
-
Cyclobutanation: React 4-cyanophenylacetonitrile with 1,3-dibromopropane in the presence of a strong base (e.g., NaH or KOH with a phase-transfer catalyst) in DMF.
-
Causality: The highly acidic benzylic protons of the acetonitrile derivative allow for double alkylation, driving the thermodynamically favorable formation of the strained cyclobutane ring.
-
-
Controlled Hydration: The resulting 1-(4-cyanophenyl)cyclobutane-1-carbonitrile is subjected to controlled hydration using KOH in tert-butanol.
-
Causality: This selectively hydrolyzes the sterically hindered aliphatic nitrile to a primary amide without disturbing the para-benzonitrile group, which is protected by the steric bulk of the cyclobutane ring.
-
-
Hofmann Rearrangement: Treat the amide with sodium hypochlorite (NaOCl) and NaOH. The intermediate isocyanate is rapidly hydrolyzed in situ to yield the primary amine.
-
Causality: This step cleanly excises the carbonyl carbon as CO₂, yielding the free base 4-(1-aminocyclobutyl)benzonitrile with complete retention of the cyclobutane architecture.
-
-
Salification: Dissolve the free base in anhydrous diethyl ether or dioxane and introduce anhydrous HCl gas (or a pre-mixed HCl/dioxane solution). Filter the resulting precipitate.
-
Causality: Immediate salt formation prevents the amine from attacking the electrophilic nitrile group of adjacent molecules, ensuring high purity (>95%).
-
Pharmacophore Utility: Kinase & Epigenetic Targets
The 1-aminocyclobutyl motif is a privileged structure in modern pharmacology. It has been extensively patented in the development of inhibitors targeting the PI3K/AKT/mTOR pathway and Polycomb Repressive Complex 2 (PRC2)[1][2][4].
Application in AKT Inhibition
AKT (Protein Kinase B) is a serine/threonine kinase that plays a critical role in cell survival and proliferation. Hyperactivation of AKT is a hallmark of many cancers. Derivatives of 4-(1-aminocyclobutyl)benzonitrile are utilized to synthesize substituted[1,2,4]triazolo[4,3-a]-1,5-naphthyridine compounds, which act as potent, selective AKT inhibitors[1][2].
AKT signaling pathway and pharmacological intervention via derived inhibitors.
Mechanistic Insight: When incorporated into an inhibitor scaffold, the cyclobutyl ring occupies a specific hydrophobic sub-pocket near the ATP-binding site of AKT. Simultaneously, the primary amine (often functionalized further or left as a hydrogen-bond donor) establishes critical interactions with the kinase hinge region, significantly boosting binding affinity and isoform selectivity[1].
Application in Epigenetic Modulation (EED/PRC2)
Beyond kinases, this building block is utilized in the synthesis of triazolopyrimidine compounds targeting Embryonic Ectoderm Development (EED) protein, a core component of the PRC2 complex[4]. Inhibition of PRC2 methyltransferase activity is a validated pharmacological strategy for treating diffused large B-cell lymphoma (DLBCL) and follicular lymphoma[4].
Analytical Validation & Quality Control
To ensure the integrity of CAS 1909305-75-4 for downstream synthesis, rigorous analytical validation is required. The following Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol is a self-validating system designed specifically for basic, nitrogen-containing heterocycles.
RP-HPLC Method Parameters
-
Column: Waters XBridge C18 (4.6 x 150 mm, 5 µm).
-
Causality: The XBridge column utilizes ethylene-bridged hybrid (BEH) technology, which is highly resistant to basic compounds and minimizes peak tailing compared to standard silica columns.
-
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Causality: TFA acts as a volatile ion-pairing agent. It protonates the primary amine, masking residual silanol interactions on the column and ensuring a sharp, symmetrical peak.
-
-
Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Causality: 254 nm specifically targets the strong π-π* transition of the benzonitrile chromophore, providing high signal-to-noise ratio for accurate purity quantification.
-
References
- ChemScene. (n.d.). 1909305-75-4 | 4-(1-Aminocyclobutyl)benzonitrile hydrochloride.
- Sigma-Aldrich. (n.d.). 4-(1-aminocyclobutyl)benzonitrile hydrochloride | 1909305-75-4.
- Google Patents. (2016). US20160176882A1 - Triazolopyrimidine compounds and uses thereof.
- Google Patents. (2013). US8536193B2 - Inhibitors of AKT activity.
- Google Patents. (2011). WO2011077098A1 - Inhibitors of akt activity.
Sources
- 1. US8536193B2 - Inhibitors of AKT activity - Google Patents [patents.google.com]
- 2. WO2011077098A1 - Inhibitors of akt activity - Google Patents [patents.google.com]
- 3. 4-(1-aminocyclobutyl)benzonitrile hydrochloride | 1909305-75-4 [sigmaaldrich.com]
- 4. US20160176882A1 - Triazolopyrimidine compounds and uses thereof - Google Patents [patents.google.com]
